molecular formula C15H31BrO3Si4 B12349564 3-(4-Bromophenyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane

3-(4-Bromophenyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane

Cat. No.: B12349564
M. Wt: 451.65 g/mol
InChI Key: LSSRZKNFNIZDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms in their molecular structure. The compound is notable for its unique combination of bromophenyl and trimethylsilyloxy groups attached to a trisiloxane backbone, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane typically involves the reaction of 4-bromophenylsilane with hexamethylcyclotrisiloxane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the siloxane bonds. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

    Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include silanol derivatives.

    Reduction Reactions: Products include phenyl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of silicone-based materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the siloxane backbone provides flexibility and stability to the molecule. The trimethylsilyloxy group can enhance the compound’s solubility in organic solvents and facilitate its incorporation into polymer matrices.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl functionality but different structural features.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a bromophenyl group but different chemical properties.

Uniqueness

3-(4-Bromophenyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane is unique due to its combination of bromophenyl and trimethylsilyloxy groups attached to a trisiloxane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H31BrO3Si4

Molecular Weight

451.65 g/mol

IUPAC Name

(4-bromophenyl)-tris(trimethylsilyloxy)silane

InChI

InChI=1S/C15H31BrO3Si4/c1-20(2,3)17-23(18-21(4,5)6,19-22(7,8)9)15-12-10-14(16)11-13-15/h10-13H,1-9H3

InChI Key

LSSRZKNFNIZDTD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C1=CC=C(C=C1)Br)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.